Benzaldehyde, 4-(dihexylamino)-

Description

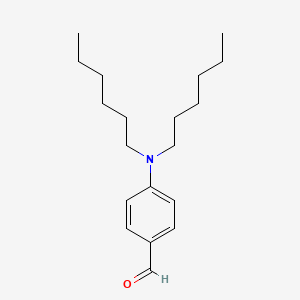

Benzaldehyde, 4-(dihexylamino)- (CAS 90133-80-5) is a substituted benzaldehyde derivative featuring a dihexylamino group (-N(C₆H₁₃)₂) at the para position of the benzene ring. Its molecular formula is C₁₉H₃₁NO, with a molecular weight of 289.46 g/mol .

Properties

IUPAC Name |

4-(dihexylamino)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO/c1-3-5-7-9-15-20(16-10-8-6-4-2)19-13-11-18(17-21)12-14-19/h11-14,17H,3-10,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTWAOCWPWUTHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCCCCC)C1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461376 | |

| Record name | Benzaldehyde, 4-(dihexylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90133-80-5 | |

| Record name | Benzaldehyde, 4-(dihexylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-(dihexylamino)- typically involves the N,N-bis-hexylation of aniline using 1-bromohexane and potassium hydroxide. This is followed by Vilsmeier formylation using dimethylformamide to introduce the formyl group, resulting in the formation of Benzaldehyde, 4-(dihexylamino)- .

Industrial Production Methods: Industrial production methods for Benzaldehyde, 4-(dihexylamino)- are not extensively documented. the general approach involves standard organic synthesis techniques, including the use of appropriate catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 4-(dihexylamino)- undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic substitution reactions often use reagents such as halogens and nitrating agents under acidic conditions.

Major Products:

Oxidation: Formation of 4-(dihexylamino)benzoic acid.

Reduction: Formation of 4-(dihexylamino)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzaldehyde, 4-(dihexylamino)- has several scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-(dihexylamino)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with cellular macromolecules, particularly proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Physical Properties

- Key Observations: Hydrophobicity: The dihexylamino group confers greater hydrophobicity compared to smaller substituents like dimethylamino (-N(CH₃)₂) or methoxy (-OCH₃). This reduces solubility in polar solvents but may enhance lipid membrane permeability in biological systems. Boiling Points: 4-(dimethylamino)benzaldehyde exhibits a wide boiling range (418–449.7 K) due to its polarity , while 4-(hexyloxy)benzaldehyde has a narrower range (422–424 K) . Data for the dihexylamino derivative is lacking but expected to be higher due to increased molecular weight.

Biological Activity

Introduction

Benzaldehyde, 4-(dihexylamino)- is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Benzaldehyde, 4-(dihexylamino)- features a benzaldehyde functional group with a dihexylamino substitution at the para position. Its molecular formula is , and it exhibits characteristics typical of aromatic aldehydes, including reactivity towards nucleophiles and potential interactions with biological macromolecules.

Mechanisms of Biological Activity

The biological activity of Benzaldehyde, 4-(dihexylamino)- can be attributed to several mechanisms:

- Inhibition of Aldehyde Dehydrogenases (ALDHs) : Similar compounds have been shown to inhibit ALDH isoforms, which play crucial roles in cellular metabolism and detoxification. Inhibition of these enzymes can lead to altered metabolic pathways, particularly in cancer cells where ALDHs are often overexpressed .

- Interaction with Androgen Receptors : The compound may exhibit anti-androgenic properties by competing with natural ligands for binding to androgen receptors. This interaction can potentially disrupt androgen signaling pathways, which are implicated in various cancers.

- Cytotoxic Effects : Some studies indicate that derivatives of benzaldehyde compounds can induce cytotoxicity in cancer cell lines by triggering apoptosis or inhibiting cell proliferation .

In Vitro Studies

A series of studies have evaluated the effects of Benzaldehyde, 4-(dihexylamino)- on various cancer cell lines:

- Prostate Cancer Cells : Research has shown that this compound exhibits significant cytotoxicity against prostate cancer cells. In one study, it was found to have an IC50 value greater than 200 µM, indicating a moderate level of potency compared to other analogues .

- Mechanistic Insights : The compound's interaction with ALDH isoforms was investigated using biochemical assays. It was noted that while it acts as an inhibitor for some isoforms, it may also serve as a substrate for others, complicating its overall biological profile .

Case Studies

- Case Study on Prostate Cancer : A recent study expanded the exploration of benzaldehyde derivatives and their effects on prostate cancer cells. The findings indicated that analogues of Benzaldehyde, 4-(dihexylamino)- showed enhanced antiproliferative activity compared to the parent compound .

- Combination Therapy Potential : In combination treatments with standard chemotherapeutics like docetaxel, certain analogues demonstrated synergistic effects, leading to improved efficacy in reducing cell viability in primary prostate epithelial cultures .

Data Table: Summary of Biological Activity

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Benzaldehyde, 4-(dihexylamino)- | Prostate Cancer | >200 | ALDH inhibition |

| Analogue 14 | Prostate Cancer | 61 | ALDH inhibition |

| Analogue 18 | Prostate Cancer | 47 | ALDH inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.